2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride
Description
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride is a piperidine-derived compound with a trifluoromethyl-substituted pyridine core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . The trifluoromethyl group contributes to metabolic stability and lipophilicity, making it a candidate for drug discovery, particularly in central nervous system (CNS) targets due to piperidine’s prevalence in neuromodulatory agents .
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-8-9-4-6-16-7-5-9;/h1-3,9,16H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFLVXTYVXSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of piperidine with a suitable electrophile to introduce the trifluoromethyl group, followed by the addition of the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it useful in drug discovery and development.
Medicine: This compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of novel drugs for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine Hydrochloride
- Key Difference : The oxygen atom is directly bonded to the piperidine ring (“yloxy”) instead of a methylene-linked methoxy group.
- Molecular Weight : Similar to the target compound (exact value unspecified in evidence).
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine Hydrochloride (CAS 1289387-33-2)
- Key Difference : A chloro-fluorophenyl group replaces the trifluoromethylpyridine moiety.
- Molecular Formula: C₁₈H₂₁ClFNO·HCl (exact weight unspecified) .
4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine Hydrochloride (CAS 1523618-16-7)
- Key Difference : A phenylmethyl group replaces the methoxy-pyridine structure.
- Impact : Increased hydrophobicity due to the phenylmethyl group may reduce solubility but improve blood-brain barrier penetration .
- Molecular Formula : C₁₂H₁₆Cl₂FN .
Physicochemical Properties
Pharmacological and Toxicological Profiles
- Target Compound: No specific toxicity data available in provided evidence.
- 4-(Diphenylmethoxy)piperidine HCl: Limited toxicity data; acute toxicity and ecotoxicological impacts remain unstudied .
- 4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine HCl: No acute toxicity data reported, but halogenated aromatic systems may pose bioaccumulation risks .
Biological Activity
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and piperidine moieties, has shown promise in various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C12H16ClF3N2O
- Molecular Weight : 296.72 g/mol
- CAS Number : 2097937-66-9
The biological activity of 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Moreover, the piperidine ring can facilitate interactions with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against a variety of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride exhibits cytotoxic effects against several cancer cell lines. For example, it has been reported to inhibit the growth of:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PMC evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability, supporting its potential use in treating bacterial infections .
- Anticancer Research : Another study investigated the effects of this compound on cancer cell proliferation. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its effectiveness as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
